

Comparative study of the solvent effects of C10 alkane isomers

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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylhexane

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A Comparative Analysis of C10 Alkane Isomers as Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solvent properties of various C10 alkane isomers. The selection of an appropriate solvent is critical in many chemical and pharmaceutical processes, influencing reaction kinetics, product purity, and process safety. Understanding the differences in the physical and chemical properties of isomers can aid in solvent screening and optimization. This document presents a compilation of experimental data for n-decane, representative branched alkanes, and a cycloalkane, along with standardized methodologies for their characterization.

Data Presentation: Physicochemical Properties of C10 Alkane Isomers

The following table summarizes key physical properties of selected C10 alkane isomers. These properties are crucial in determining their behavior as solvents. Data has been compiled from various sources, and it's important to note that values can vary slightly depending on the experimental conditions.

Property	n-Decane	2-Methylnonane (Isodecane)	2,2,4,5-Tetramethylhexane	Cyclodecane
Molecular Formula	C ₁₀ H ₂₂	C ₁₀ H ₂₂	C ₁₀ H ₂₂	C ₁₀ H ₂₀
Molecular Weight (g/mol)	142.28	142.29	142.28	140.27
Boiling Point (°C)	174.1[1][2]	166-169[3]	131.7[4]	201[5]
Melting Point (°C)	-29.7[1]	-57.0	-132.3[4]	9-10[5]
Density (g/mL at 20°C)	0.730[2]	0.726[3]	0.740	0.859 - 0.862[6]
Dynamic Viscosity (mPa·s at 25°C)	0.838[1]	N/A	N/A	N/A
Water Solubility	Insoluble (0.052 mg/L at 25°C)[1]	Insoluble[7]	Insoluble[4]	Insoluble (0.9891 mg/L at 25°C, est.)[6]
Solubility in Non-polar Solvents	Soluble[2][8][9]	Soluble[7]	Soluble[4]	Soluble[10]

Note: "Isodecane" is a term that can refer to various branched isomers of decane. 2-Methylnonane is a common example. The properties of other branched isomers, such as 2,2,4,5-tetramethylhexane, are also included for comparison. "N/A" indicates that reliable experimental data was not readily available in the searched sources.

Experimental Protocols

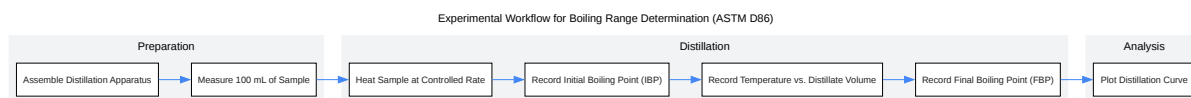
Detailed and standardized experimental procedures are essential for the accurate and reproducible characterization of solvent properties. Below are methodologies for determining key parameters.

Determination of Boiling Range by Distillation (ASTM D86)

This method is used to determine the boiling range characteristics of petroleum products, which is a key indicator of a solvent's volatility.^{[4][10][11][12]}

Methodology:

- **Apparatus Setup:** Assemble the distillation apparatus, which consists of a distillation flask, a condenser, a cooling bath, a heat source, and a receiving cylinder.
- **Sample Preparation:** Measure 100 mL of the C10 alkane isomer sample into the distillation flask.
- **Distillation:** Heat the flask at a controlled rate. Record the temperature at which the first drop of distillate falls into the receiving cylinder as the Initial Boiling Point (IBP).
- **Data Collection:** Continue heating and record the vapor temperature as the volume of distillate in the receiving cylinder increases.
- **Final Boiling Point (FBP):** Record the maximum temperature reached during the distillation as the Final Boiling Point.
- **Data Analysis:** Plot the recorded temperatures against the corresponding volumes of distillate to obtain a distillation curve.



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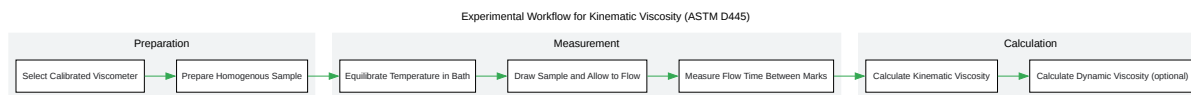
Boiling Range Determination Workflow

Determination of Kinematic Viscosity (ASTM D445)

This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is a measure of a fluid's resistance to flow under gravity.[8][13][14][15][16]

Methodology:

- **Apparatus and Sample Preparation:** Select a calibrated glass capillary viscometer suitable for the expected viscosity range. Ensure the sample is homogenous and free of air bubbles.
- **Temperature Equilibration:** Place the viscometer containing the sample in a constant temperature bath until it reaches the desired temperature.
- **Flow Measurement:** Draw the liquid up into the viscometer bulb and allow it to flow down under gravity.
- **Time Measurement:** Use a stopwatch to accurately measure the time it takes for the liquid meniscus to pass between two marked points on the viscometer.
- **Calculation:** Calculate the kinematic viscosity by multiplying the measured flow time by the calibration constant of the viscometer.
- **Dynamic Viscosity:** If the density of the liquid is known, the dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density.



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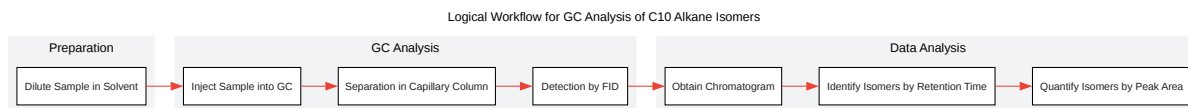
Kinematic Viscosity Determination Workflow

Isomer Composition Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and identifying the different isomers within a C10 alkane sample.

Methodology:

- **Sample Preparation:** Dilute the C10 alkane sample in a suitable solvent (e.g., hexane) to an appropriate concentration.
- **Instrument Setup:**
 - **Column:** Use a capillary column with a non-polar stationary phase suitable for hydrocarbon separation.
 - **Carrier Gas:** Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
 - **Temperature Program:** Implement a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure the separation of isomers with different boiling points.
 - **Injector and Detector:** Use a split/splitless injector and a flame ionization detector (FID), which is highly sensitive to hydrocarbons.
- **Injection:** Inject a small volume of the prepared sample into the gas chromatograph.
- **Separation and Detection:** The different isomers will travel through the column at different rates based on their volatility and interaction with the stationary phase, and will be detected as they exit the column.
- **Data Analysis:** The resulting chromatogram will show a series of peaks, with each peak corresponding to a different isomer. The retention time (the time it takes for a compound to travel through the column) can be used for identification by comparing it to known standards. The area under each peak is proportional to the concentration of that isomer in the sample.



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GC Analysis Workflow for Isomer Composition

Comparative Insights

- **Boiling Point and Volatility:** As a general trend for alkanes, increased branching leads to a lower boiling point.[9][17] This is evident when comparing n-decane (174.1 °C) to the highly branched 2,2,4,5-tetramethylhexane (131.7 °C). This is because the more compact, spherical shape of branched isomers reduces the surface area available for intermolecular van der Waals forces.[9] Cyclodecane has a significantly higher boiling point (201 °C) than the acyclic isomers, which can be attributed to its more rigid cyclic structure and larger contact area for intermolecular interactions.
- **Density:** The densities of the acyclic C10 alkane isomers are relatively similar, all being less dense than water. Cyclodecane, however, has a notably higher density.
- **Solubility:** All C10 alkane isomers are non-polar and therefore are virtually insoluble in polar solvents like water but are soluble in other non-polar organic solvents.[2][8][9] This makes them suitable as solvents for other non-polar compounds.
- **Solvent Applications:** The choice of a specific C10 alkane isomer as a solvent will depend on the desired volatility. For applications requiring a less volatile solvent, n-decane or cyclodecane might be preferred. For applications where faster evaporation is desired, a more branched isomer like 2,2,4,5-tetramethylhexane could be a better choice.

In conclusion, the isomeric form of a C10 alkane has a significant impact on its physical properties, particularly its boiling point and density. While all are effective non-polar solvents, understanding these differences allows for the selection of the most appropriate isomer for a specific application, whether in organic synthesis, formulation, or cleaning processes. The

experimental protocols provided offer a standardized approach to characterizing these and other solvent properties.

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